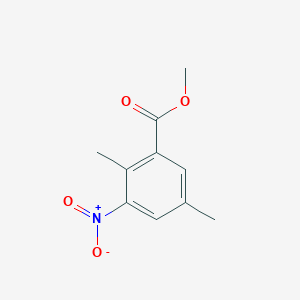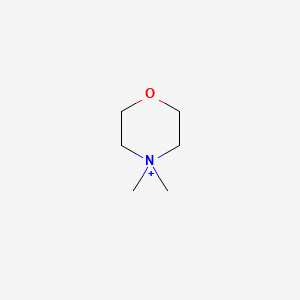
Methyl 2,5-dimethyl-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,5-dimethyl-3-nitrobenzoate is an organic compound belonging to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which also contains two methyl groups and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-dimethyl-3-nitrobenzoate typically involves the nitration of methyl 2,5-dimethylbenzoate. The process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which acts as the nitrating agent. The reaction is conducted under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dimethyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of acidic or basic conditions
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: 2,5-dimethyl-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2,5-dimethyl-3-nitrobenzoic acid and methanol
Scientific Research Applications
Methyl 2,5-dimethyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its nitro group, which can act as an electron-withdrawing group.
Industry: Used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of methyl 2,5-dimethyl-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction processes. The compound’s effects are mediated through its ability to form hydrogen bonds, electrostatic interactions, and covalent modifications with target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dinitrobenzoate: Contains two nitro groups, leading to different reactivity and applications.
Methyl 2-methyl-3-nitrobenzoate: Similar structure but with only one methyl group, affecting its chemical properties and reactivity.
Methyl 4-nitrobenzoate: Lacks the additional methyl groups, resulting in different steric and electronic effects .
Uniqueness
Methyl 2,5-dimethyl-3-nitrobenzoate is unique due to the presence of two methyl groups and a nitro group on the benzene ring, which influence its chemical reactivity and physical properties. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
27023-01-4 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 2,5-dimethyl-3-nitrobenzoate |
InChI |
InChI=1S/C10H11NO4/c1-6-4-8(10(12)15-3)7(2)9(5-6)11(13)14/h4-5H,1-3H3 |
InChI Key |
QXYKFVOZYSRLAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)

